![molecular formula C21H24N6O3 B2704608 N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286720-23-7](/img/structure/B2704608.png)
N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
The compound appears to contain several functional groups, including an N-mesityl group, a morpholino group, and a pyrimidinyl group . The N-mesityl group is known to accelerate N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes . Morpholines are widely used in peptide synthesis and have been used as HIV protease inhibitors . Pyrimidines are a class of organic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The N-mesityl group could potentially render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Chemical Reactions Analysis
The N-mesityl group in NHC-catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .Scientific Research Applications
- The N-mesityl group plays a crucial role in NHC-catalyzed reactions. Specifically, it enhances the reactivity of α-functionalized aldehydes, including annulations, oxidations, and redox reactions . NHCs with N-mesityl substitution exhibit faster reaction rates compared to those lacking ortho-substituted aromatics. Mechanistic studies reveal that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, accelerating the formation of key intermediates .
- In redox esterification reactions, N-mesityl-substituted triazolium precatalysts demonstrate remarkable activity. For instance, the conversion of cinnamaldehyde to methyl cinnamate proceeds to completion even without added base when using N-mesityl-substituted triazolium precatalyst . This highlights the compound’s effectiveness in enal reactions.
Catalysis and N-Heterocyclic Carbenes (NHCs)
Redox Esterification
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-13-8-14(2)18(15(3)9-13)24-17(28)11-27-12-23-19-16(20(27)29)10-22-21(25-19)26-4-6-30-7-5-26/h8-10,12H,4-7,11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHAEBNTPQKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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